(4-Methyl-2-oxochromen-7-yl) 2-(2-ethylphenoxy)acetate
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Overview
Description
(4-Methyl-2-oxochromen-7-yl) 2-(2-ethylphenoxy)acetate is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological and pharmacological activities, making them of significant interest in medicinal chemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-2-oxochromen-7-yl) 2-(2-ethylphenoxy)acetate typically involves the esterification of 4-methyl-2-oxochromen-7-ol with 2-(2-ethylphenoxy)acetic acid. The reaction is often carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-2-oxochromen-7-yl) 2-(2-ethylphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The chromen-2-one moiety can be oxidized to form corresponding quinones.
Reduction: Reduction of the carbonyl group can yield dihydro derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the phenoxy group.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted chromen-2-one derivatives.
Scientific Research Applications
(4-Methyl-2-oxochromen-7-yl) 2-(2-ethylphenoxy)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific optical properties.
Mechanism of Action
The mechanism of action of (4-Methyl-2-oxochromen-7-yl) 2-(2-ethylphenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The chromen-2-one moiety can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, the phenoxyacetate group may interact with cellular pathways involved in inflammation and cancer progression.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
- 8-Iodo-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
- 2-oxo-2H-chromen-7-yl 4-chlorobenzoate
Uniqueness
(4-Methyl-2-oxochromen-7-yl) 2-(2-ethylphenoxy)acetate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other chromen-2-one derivatives .
Properties
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) 2-(2-ethylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-3-14-6-4-5-7-17(14)23-12-20(22)24-15-8-9-16-13(2)10-19(21)25-18(16)11-15/h4-11H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMJMKBNEONYAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCC(=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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